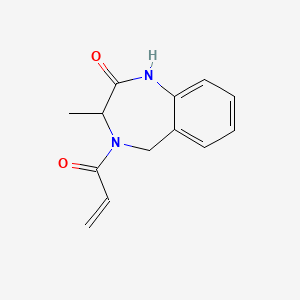

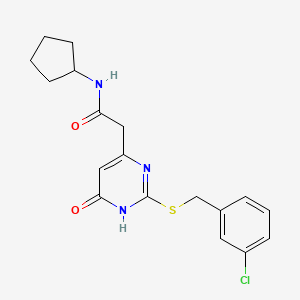

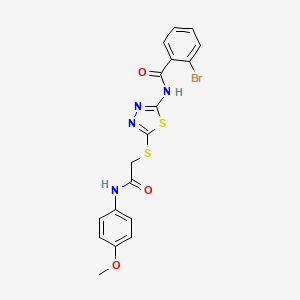

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “this compound” is not provided in the available resources .Applications De Recherche Scientifique

Enantioselective Synthesis

Enantioselective synthesis techniques have been developed for creating benzodiazepines with quaternary stereogenic centers, demonstrating the potential for producing highly specific compounds for research purposes. The synthesis involves the use of proteinogenic amino acids to achieve high enantioselectivity, indicating a sophisticated approach to constructing complex benzodiazepine structures for potential pharmacological applications (Carlier et al., 2006).

Molecular-Crystal Structure Analysis

Studies on the molecular-crystal structure of benzodiazepines, such as the analysis of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, offer insights into how modifications in the benzodiazepine structure, like changes in substituents, impact the pharmacological characteristics of these compounds. This research contributes to our understanding of the structural requirements for benzodiazepine-based pharmacological activity (Andronati et al., 1982).

AMPA Receptor Antagonists

Research into 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones illustrates the exploration of benzodiazepines as AMPA receptor antagonists, highlighting their potential use in treating conditions like epilepsy. This indicates the diverse pharmacological applications that can be pursued with novel benzodiazepine derivatives (Chimirri et al., 1998).

Lewis Base-Catalyzed Hydrosilylation

The enantioselective synthesis of benzodiazepines via Lewis base-catalyzed hydrosilylation represents another innovative approach to creating these compounds. This method allows for the production of benzodiazepines with high yields and enantioselectivities, further expanding the toolkit for synthesizing research-grade benzodiazepines (Chen et al., 2011).

Atropisomeric and Conformational Properties

Investigations into the atropisomeric and conformational properties of benzodiazepines provide detailed insights into how these chemical characteristics influence the biological activity of benzodiazepine derivatives. This research aids in the design of benzodiazepines with specific pharmacological profiles (Yoneda et al., 2014).

Mécanisme D'action

Target of Action

It is known that benzodiazepines, a class of compounds to which this molecule belongs, typically act on the gamma-aminobutyric acid (gaba) receptors .

Mode of Action

Benzodiazepines are known to modulate the GABA receptor-ionophore complex . This results in an inhibitory effect on the central nervous system, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Biochemical Pathways

Benzodiazepines generally enhance the effect of the neurotransmitter gaba in the brain, leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-4-prop-2-enoyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-12(16)15-8-10-6-4-5-7-11(10)14-13(17)9(15)2/h3-7,9H,1,8H2,2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUKWCJFISCRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2CN1C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)

![N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2410037.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)

![3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)